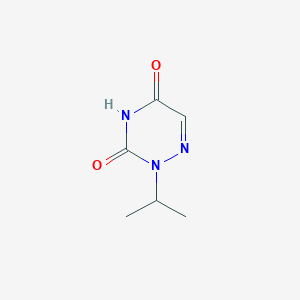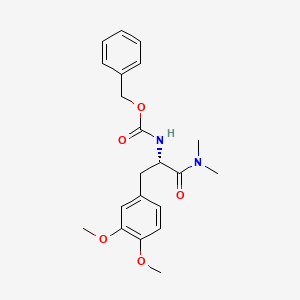![molecular formula C23H20N2O B13092225 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a cyclopropylmethyl group and two phenyl groups attached to the imidazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of cyclopropylmethylamine with 3,5-diphenyl-1H-benzo[d]imidazole-2-carboxylic acid under acidic conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidazole ring. The reaction is carried out at elevated temperatures, usually between 80-120°C, to ensure complete conversion of the starting materials to the desired product.
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the key intermediates, followed by their subsequent coupling and cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: Researchers use this compound to study the mechanisms of action of imidazole-based drugs and to explore their interactions with enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to disrupt the metabolic pathways of pests and weeds.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane integrity or interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation.
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar imidazole derivatives, such as:
1-(Benzyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one: This compound has a benzyl group instead of a cyclopropylmethyl group, which may result in different biological activities and chemical reactivity.
1-(Cyclopropylmethyl)-2-phenyl-1H-benzo[d]imidazol-5-amine: This derivative has an amine group at the 5-position, which can influence its interaction with biological targets and its overall pharmacological profile.
1-(Cyclopropylmethyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one: The presence of a single phenyl group may affect the compound’s stability, solubility, and reactivity compared to the diphenyl-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H20N2O |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)-3,5-diphenylbenzimidazol-2-one |
InChI |
InChI=1S/C23H20N2O/c26-23-24(16-17-11-12-17)21-14-13-19(18-7-3-1-4-8-18)15-22(21)25(23)20-9-5-2-6-10-20/h1-10,13-15,17H,11-12,16H2 |
Clave InChI |
MGICDAUXMJONEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C3=C(C=C(C=C3)C4=CC=CC=C4)N(C2=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


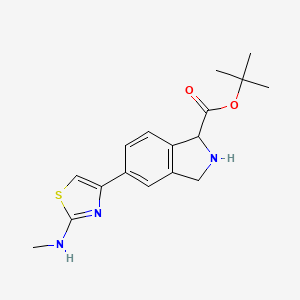
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)

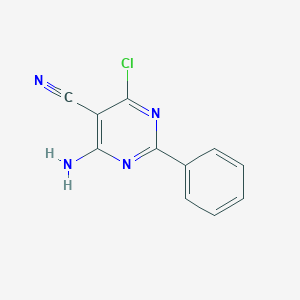
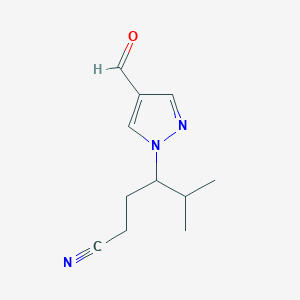

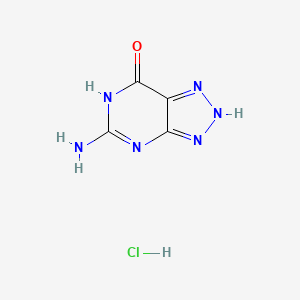
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)
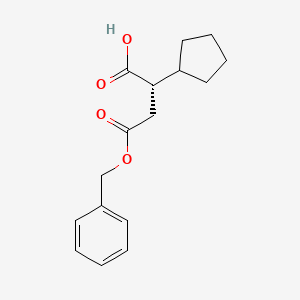

![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
